Ethyl 8-(2-methylphenyl)-8-oxooctanoate
CAS No.: 898751-42-3
Cat. No.: VC2292296
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898751-42-3 |
---|---|
Molecular Formula | C17H24O3 |
Molecular Weight | 276.4 g/mol |
IUPAC Name | ethyl 8-(2-methylphenyl)-8-oxooctanoate |
Standard InChI | InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 |
Standard InChI Key | ACGXXBOLHGZQJA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C |
Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Ethyl 8-(2-methylphenyl)-8-oxooctanoate is characterized by its unique structural arrangement consisting of an ethyl ester group connected to an eight-carbon chain with a 2-methylphenyl ketone substituent. Based on structural analysis of similar compounds, the molecular formula is C17H24O3, with an estimated molecular weight of approximately 276.4 g/mol . This compound belongs to the broader class of γ-keto esters which are important synthetic intermediates in organic chemistry.
The structure features several key functional groups that contribute to its chemical reactivity and potential applications:
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An ethyl ester group (-COOC2H5) at one end of the molecule
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An eight-carbon aliphatic chain that forms the backbone
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A ketone group linking the aliphatic chain to the aromatic portion
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A 2-methylphenyl group (o-tolyl) attached via the ketone
Based on standard chemical nomenclature principles and similar compounds, the IUPAC naming follows the pattern observed with related molecules, designating the compound as ethyl 8-(2-methylphenyl)-8-oxooctanoate.
Physical and Chemical Properties
Table 1: Predicted Physical and Chemical Properties of Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Property | Value | Basis of Estimation |
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Molecular Formula | C17H24O3 | Structural analysis |
Molecular Weight | ~276.4 g/mol | Calculated from atomic weights |
Physical State | Colorless to pale yellow liquid | Common for similar keto esters |
Solubility | Soluble in organic solvents, poorly soluble in water | Based on similar compounds |
Boiling Point | ~320-340°C | Estimated from similar structures |
Hydrogen Bond Acceptors | 3 | Based on oxygen-containing groups |
Hydrogen Bond Donors | 0 | Absence of -OH or -NH groups |
Rotatable Bonds | ~10 | Structural analysis |
The chemical reactivity of ethyl 8-(2-methylphenyl)-8-oxooctanoate is largely governed by its functional groups. The ester group can undergo hydrolysis, transesterification, and reduction reactions, while the ketone moiety can participate in nucleophilic additions, reductions, and condensation reactions . The aromatic ring with methyl substitution provides opportunities for further functionalization through various electrophilic aromatic substitution reactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of ethyl 8-(2-methylphenyl)-8-oxooctanoate typically involves multi-step organic reactions. Based on literature concerning similar compounds, several potential synthetic routes can be outlined:
Friedel-Crafts Acylation Route
One of the most probable synthetic pathways involves a Friedel-Crafts acylation reaction between toluene and an appropriate acid chloride derivative of 8-ethoxy-8-oxooctanoic acid. This reaction would be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), directing the acylation predominantly to the ortho position due to the directing effect of the methyl group.
Grignard Reaction Approach
Another potential synthetic route involves the use of Grignard reagents as described for similar compounds in the literature. This approach could utilize N-acylpyrazoles as intermediates in the preparation of γ-keto esters, as detailed in research for similar compounds . The reaction would involve:
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Preparation of 2-methylphenylmagnesium bromide (Grignard reagent)
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Reaction with a suitable N-(4-oxoalkanoyl)pyrazole derivative
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Subsequent alcoholysis to yield the desired ethyl 8-(2-methylphenyl)-8-oxooctanoate
The use of N-acylpyrazoles has been demonstrated as an effective method for the preparation of various γ-keto esters, providing a viable synthetic pathway for the target compound .
Alternative Synthesis Methods
Other potential synthetic approaches that could be adapted for ethyl 8-(2-methylphenyl)-8-oxooctanoate include:
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Weinreb amide chemistry, utilizing 7-ethoxy-7-oxoheptanoic acid and N,O-dimethylhydroxylamine to form a Weinreb amide intermediate, followed by reaction with 2-methylphenyllithium
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Oxidation of the corresponding alcohol derivative
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Copper-catalyzed coupling reactions between appropriate organometallic reagents and ethyl 8-bromooctanoate
These synthetic routes would need to be optimized for yield, purity, and scalability in laboratory or industrial settings.
Applications and Significance
Research Applications
Ethyl 8-(2-methylphenyl)-8-oxooctanoate, as a member of the γ-keto ester family, holds significant potential for various research applications:
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate in the preparation of various biologically relevant molecules, particularly γ-lactones, which have been noted for their biological activities . The presence of multiple functional groups allows for selective transformations and functionalizations, making it a versatile building block in organic synthesis.
Industrial Applications
Based on the properties of similar compounds, ethyl 8-(2-methylphenyl)-8-oxooctanoate may find applications in various industrial sectors:
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Fine chemical production as an intermediate for specialty chemicals
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Fragrance and flavor chemistry, where similar keto-esters have been utilized
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Polymer science, potentially as a monomer or additive in specialized polymer formulations
Comparison with Structurally Similar Compounds
Structural Analogs
Table 2: Comparison of Ethyl 8-(2-methylphenyl)-8-oxooctanoate with Structurally Similar Compounds
The structural differences between these compounds primarily involve variations in the aromatic substituents, which significantly influence their chemical properties, reactivity, and potential biological activities. The presence of different functional groups on the aromatic ring can affect:
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Electron density distribution and consequently reactivity patterns
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Physical properties such as solubility and melting/boiling points
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Metabolic stability and potential biological interactions
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Synthetic accessibility and yield of preparation
Structure-Property Relationships
Current Research and Future Perspectives
Research Trends
Recent research in γ-keto esters has focused on their utilization as versatile synthetic intermediates in the preparation of various compounds with potential biological activities . The development of novel synthetic methodologies, particularly those involving asymmetric induction, represents a significant area of interest for compounds like ethyl 8-(2-methylphenyl)-8-oxooctanoate.
Analytical Characterization
NMR Spectroscopy
The 1H NMR spectrum would likely display characteristic signals including:
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Aromatic protons in the region of 7.0-7.8 ppm
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Methyl protons of the 2-methylphenyl group as a singlet around 2.3-2.5 ppm
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Ethyl ester signals: a quartet at approximately 4.0-4.2 ppm (CH2) and a triplet at 1.1-1.3 ppm (CH3)
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Complex multiplets for the methylene protons of the aliphatic chain
IR Spectroscopy
Expected IR absorption bands would include:
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C=O stretching of the ketone (approximately 1680-1700 cm-1)
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C=O stretching of the ester group (approximately 1730-1750 cm-1)
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C-H stretching of aromatic and aliphatic groups (2850-3050 cm-1)
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C-O stretching of the ester (1000-1300 cm-1)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for the analysis and quality control of ethyl 8-(2-methylphenyl)-8-oxooctanoate. Based on similar compounds, appropriate HPLC conditions might include:
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Reversed-phase C18 column
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Mobile phase consisting of acetonitrile/water gradient
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UV detection at 254 nm (for aromatic absorbance)
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